N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine
Description
This compound features two substituted pyrazole rings: a 1,5-dimethylpyrazole moiety linked via a methylene bridge to a 1-ethyl-3-methylpyrazole-4-amine group. Its molecular formula is C₁₃H₂₁N₅, with a molecular weight of 247.34 g/mol (estimated).
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-5-17-8-12(9(2)15-17)13-6-11-7-14-16(4)10(11)3/h7-8,13H,5-6H2,1-4H3 |
InChI Key |
FSFDAIMIRMSEHC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=C(N(N=C2)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1-ethyl-3-methyl-1H-pyrazol-4-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Pyrazole Ring
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine (CAS 952195-00-5)
- Structure : Retains the 1,5-dimethylpyrazole core but replaces the 1-ethyl-3-methylpyrazole-4-amine group with a simpler ethylamine.
- Molecular Formula : C₈H₁₅N₃ (MW: 153.23 g/mol).
1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethylamine oxalate
- Structure : Features a 3,5-dimethylpyrazole with an ethyl-methylamine substituent, forming an oxalate salt.
- Molecular Formula : C₁₀H₁₇N₃·C₂H₂O₄ (MW: 275.30 g/mol).
- Key Differences : The oxalate salt improves crystallinity and solubility, while the 3,5-dimethyl substitution alters electronic properties .
Functional Group Modifications
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides
- Structure : Substitutes the pyrazole-amine group with a benzamide, introducing aromatic π-system interactions.
- Biological Activity : Demonstrated antiproliferative effects via mTORC1 inhibition and disruption of autophagic flux at 10 μM concentrations .
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide (CAS 494217-28-6)
- Structure : Replaces the amine group with a carboxamide-linked pyrazole.
- Molecular Formula : C₁₂H₁₇N₅O (MW: 247.30 g/mol).
Heterocyclic Additions
5-Chloro-4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 21)
- Structure : Incorporates a pyrimidine ring, introducing additional hydrogen-bonding and π-stacking opportunities.
- Biological Activity : Acts as a CDK2 inhibitor, with structural data suggesting competitive ATP-binding pocket interactions .
- Key Differences : The pyrimidine ring expands the planar aromatic system, likely enhancing kinase affinity but increasing molecular rigidity .
Substituted Amine Derivatives
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Features a cyclopropylamine and pyridinyl substituent.
- Synthesis : Prepared via copper-catalyzed coupling (17.9% yield; m.p. 104–107°C).
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine (CAS 643007-91-4)
- Structure : Cyclopropanamine substituent replaces the ethyl-methylpyrazole group.
- Molecular Formula : C₉H₁₅N₃ (MW: 165.24 g/mol).
- Key Differences : The cyclopropane ring increases steric hindrance, possibly affecting conformational flexibility .
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